5-Chloro-m-phenylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chlorobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNUCJOYPXKLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067795 | |

| Record name | 1,3-Benzenediamine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33786-89-9 | |

| Record name | 3,5-Diaminochlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33786-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033786899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-1,3-PHENYLENEDIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-m-phenylenediamine chemical structure and properties

Introduction

This compound, also known as 5-chlorobenzene-1,3-diamine, is an important aromatic amine that serves as a versatile intermediate in the synthesis of a wide range of organic compounds. Its unique structural features—a chlorinated benzene ring with two amino groups in a meta-orientation—confer specific reactivity that is highly valued in the fields of medicinal chemistry, polymer science, and dye manufacturing. For researchers and professionals in drug development, understanding the core properties, reactivity, and handling of this compound is crucial for its effective and safe utilization in complex synthetic pathways. This guide provides a comprehensive overview of this compound, from its fundamental chemical and physical properties to its synthesis and applications, grounded in established scientific principles.

Chemical Identity and Structure

The precise arrangement of functional groups on the aromatic ring is fundamental to the reactivity of this compound. The electron-withdrawing nature of the chlorine atom and the electron-donating, activating nature of the two amino groups create a nuanced electronic environment that dictates its role in chemical reactions.

| Identifier | Value |

| IUPAC Name | 5-chlorobenzene-1,3-diamine |

| Synonyms | 5-Chloro-1,3-benzenediamine, 3,5-Diaminochlorobenzene |

| CAS Number | 33786-89-9[1][2][3] |

| Molecular Formula | C₆H₇ClN₂[2][3] |

| Molecular Weight | 142.59 g/mol [2][3] |

| Canonical SMILES | NC1=CC(Cl)=CC(N)=C1[4] |

| InChI Key | VZNUCJOYPXKLTA-UHFFFAOYSA-N[4][5] |

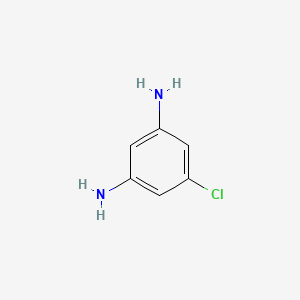

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough characterization of this compound is essential for its identification and for predicting its behavior in various chemical processes. The data presented below are compiled from reputable chemical suppliers and databases, providing a reliable reference for laboratory applications.

Physical Properties

| Property | Value | Source |

| Appearance | Cream to yellow to orange to brown crystals or powder | [4] |

| Melting Point | 102-104 °C | [2] |

| Boiling Point | 333.6 °C at 760 mmHg (estimated) | [6] |

| Density | 1.345 g/cm³ (estimated) | [6] |

| Solubility | Slightly soluble in water. | [2][7][8] |

| pKa | 3.83 ± 0.10 (Predicted) | [2] |

Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following are typical spectral data:

-

¹H NMR (400 MHz, CDCl₃): δ 6.10 (s, 2H), 5.87 (s, 1H), 3.60 (br s, 4H).[7]

-

¹³C NMR (100 MHz, CDCl₃): δ 148.3, 135.5, 105.9, 99.7.[7]

-

Mass Spectrometry (HRMS): Calculated for C₆H₈N₂Cl (M+H)⁺: 143.0370, Measured: 143.0369.[7]

Synthesis and Reactivity

Synthesis

This compound is typically synthesized through the reduction of a dinitro precursor. A common laboratory-scale synthesis involves the reduction of 4-chloro-3,5-dinitrobiphenyl using a catalyst like Raney Nickel.[9] Another documented method involves a palladium-catalyzed amination of 1,3-dibromo-5-chlorobenzene.[2][7]

Workflow for Synthesis via Palladium-Catalyzed Amination:

Caption: Palladium-catalyzed synthesis of this compound.

Detailed Protocol for Palladium-Catalyzed Synthesis: [2][7]

-

To a solution of 5-chloro-1,3-dibromobenzene (2.0 mmol) in 4 mL of toluene, add Pd₂(dba)₃ (0.04 mmol), 2-(dicyclohexylphosphino)biphenyl (0.1 mmol), and LiHMDS (4.8 mmol).

-

Stir the reaction mixture at room temperature for 17 hours.

-

Upon completion, quench the reaction by adding 5 mL of 1N HCl and continue stirring for 5 minutes.

-

Alkalize the mixture to a pH of 12 using 1N NaOH.

-

Separate the organic and aqueous layers.

-

Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by chromatography.

Reactivity

The chemical behavior of this compound is governed by the two amino groups, which make the aromatic ring highly activated towards electrophilic substitution. The amino groups themselves are nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization. The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions, but it does influence the regioselectivity of reactions on the ring.

Aryl amines are basic and will react exothermically with acids.[10] They can also be incompatible with isocyanates, halogenated organics, peroxides, epoxides, and acid halides.[10]

Applications in Research and Drug Development

The primary use of this compound is as a building block or intermediate in organic synthesis.[2][4][7]

-

Pharmaceutical Synthesis: The presence of multiple reaction sites allows for the construction of complex heterocyclic scaffolds, which are common motifs in many pharmaceutical agents. The chlorine substituent can increase the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability.[11] More than 250 FDA-approved drugs contain chlorine, highlighting its importance in medicinal chemistry.[11]

-

Dye and Pigment Industry: Phenylenediamines are precursors to a variety of dyes.[10] The specific substitution pattern of this compound allows for the synthesis of dyes with particular color and fastness properties.

-

Polymer Chemistry: Diamines are essential monomers for the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of a chloro-substituted monomer can enhance the thermal stability and flame retardant properties of the resulting polymer.

Safety and Handling

As with all aromatic amines, this compound must be handled with appropriate care. It is classified as a hazardous substance and requires stringent safety protocols in a laboratory or industrial setting.

| Hazard Class | Statement |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. |

| Skin Sensitization | May cause an allergic skin reaction.[12] |

| Eye Irritation | Causes serious eye irritation. |

| Mutagenicity | Suspected of causing genetic defects. |

| Aquatic Hazard | Very toxic to aquatic life with long lasting effects.[12] |

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Ensure that eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[12][13] If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with a suitable cartridge.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[12] The compound may be sensitive to air and light, so storage under an inert atmosphere in a dark place is recommended.[2][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Conclusion

This compound is a chemical intermediate of significant value, particularly for professionals in drug discovery and material science. Its distinct reactivity profile, stemming from the interplay between the activating amino groups and the deactivating, directing chloro group, allows for its strategic incorporation into a multitude of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is paramount for unlocking its full potential in innovative research and development.

References

- 1. 5-Chloro-1,3-benzenediamine | CAS#:33786-89-9 | Chemsrc [chemsrc.com]

- 2. This compound CAS#: 33786-89-9 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 5-chlorobenzene-1,3-diamine | 33786-89-9 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 33786-89-9 [chemicalbook.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. prepchem.com [prepchem.com]

- 10. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Strategic Synthesis of 5-Chlorobenzene-1,3-diamine from 1,3-Dibromo-5-chlorobenzene: A Technical Guide to Modern Catalytic Amination

Abstract

This technical guide provides an in-depth exploration of the synthetic conversion of 1,3-dibromo-5-chlorobenzene to the high-value building block, 5-chlorobenzene-1,3-diamine. The synthesis of aryl amines, particularly multi-substituted diamines, is a cornerstone of pharmaceutical and materials science research. This document addresses the primary synthetic challenge: the regioselective double amination of two carbon-bromine bonds while preserving the carbon-chlorine bond. We present a comparative analysis of state-of-the-art catalytic systems, with a primary focus on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination. A detailed, field-tested experimental protocol is provided, alongside mechanistic insights, troubleshooting advice, and a discussion of alternative methodologies like the Copper-catalyzed Ullmann condensation. This guide is intended for researchers, chemists, and process development scientists seeking a comprehensive and practical understanding of this specific C-N cross-coupling transformation.

Introduction to the Synthetic Challenge

Significance of Aryl Diamines

Aromatic diamines are privileged structural motifs found in a vast array of biologically active molecules, including kinase inhibitors, antivirals, and CNS-targeting agents. They also serve as critical monomers in the synthesis of high-performance polymers and functional materials. The specific substitution pattern of 5-chlorobenzene-1,3-diamine offers three distinct points for further chemical diversification, making it a highly valuable intermediate in drug discovery and development pipelines.

The Challenge: Regioselective C-N Bond Formation

The primary obstacle in synthesizing 5-chlorobenzene-1,3-diamine from 1,3-dibromo-5-chlorobenzene is achieving selective reactivity. The starting material possesses three halogen atoms, and the goal is to replace the two bromine atoms with amino groups while leaving the chlorine atom untouched. This requires a synthetic method that can precisely discriminate between C(sp²)-Br and C(sp²)-Cl bonds.

Fortunately, the inherent reactivity of aryl halides in the catalytic cycles of most cross-coupling reactions follows a predictable trend: C-I > C-Br > C-Cl.[1] This difference in bond strength and propensity for oxidative addition to a metal center is the cornerstone of the selective strategy detailed in this guide.

Mechanistic Considerations and Strategic Choices

Foundational Principle: Comparative Reactivity in Catalytic Cycles

The success of this synthesis hinges on the difference in bond dissociation energies and the kinetics of oxidative addition. The C-Br bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)) than the stronger C-Cl bond.[2] This allows for a thermodynamic and kinetic window where the C-Br bonds can be activated and functionalized at temperatures and reaction times insufficient to significantly disturb the C-Cl bond.

A Comparative Analysis of Catalytic Systems

Three primary transition-metal-catalyzed systems are viable for this transformation:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most powerful and versatile method for C-N bond formation.[3][4] Its development has led to several generations of catalysts and ligands that are highly active, tolerate a wide range of functional groups, and often proceed under relatively mild conditions.[5] The mechanism proceeds via a well-understood catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[3][6] Given its reliability and extensive documentation, it is our recommended approach.

-

Copper-Catalyzed Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction has seen a modern resurgence with the development of new ligand systems that allow for milder reaction conditions than the harsh temperatures traditionally required.[7][8][9] It represents a more cost-effective, though sometimes less general, alternative to palladium catalysis.[8]

-

Nickel-Catalyzed Amination: Nickel catalysts are an attractive, earth-abundant alternative to palladium.[2][10] They have proven highly effective for aminating aryl halides, including the less reactive aryl chlorides.[2] However, catalyst stability and sensitivity can sometimes present challenges compared to well-established palladium systems.

The Aminating Agent: Direct Ammonia vs. Surrogates

The introduction of a primary amino (-NH2) group can be accomplished in several ways. While direct coupling with ammonia is possible, it can be complicated by issues of solubility, pressure, and over-alkylation. A more controlled and widely adopted strategy involves the use of an "ammonia equivalent" or surrogate. Benzophenone imine is an excellent choice; it couples once with the aryl halide, and the resulting imine is stable under the reaction conditions but can be easily hydrolyzed in a subsequent step to reveal the primary amine.[11] This two-step sequence provides a robust and high-yielding path to the desired primary diamine.

Recommended Synthetic Protocol: A Buchwald-Hartwig Approach

This section details a validated, two-step protocol for the synthesis of 5-chlorobenzene-1,3-diamine, leveraging the power and control of the Buchwald-Hartwig amination with an ammonia surrogate.

Rationale for Selection

The Buchwald-Hartwig reaction is selected for its superior functional group tolerance, high yields, and the vast body of literature supporting its reliability. The use of a modern biarylphosphine ligand enhances catalyst activity and stability, ensuring efficient coupling at both C-Br positions.

Workflow Diagram

Caption: Experimental workflow for the two-step synthesis.

Detailed Step-by-Step Experimental Protocol

Step 1: Synthesis of N,N'-(5-chloro-1,3-phenylene)bis(diphenylmethanimine)

-

Reactor Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromo-5-chlorobenzene (1.0 eq, e.g., 2.70 g, 10.0 mmol), sodium tert-butoxide (NaOtBu) (2.4 eq, 2.31 g, 24.0 mmol), and benzophenone imine (2.2 eq, 3.99 g, 22.0 mmol).

-

Scientist's Note: Sodium tert-butoxide is a strong, non-nucleophilic base essential for deprotonating the imine (or amine) in the catalytic cycle, facilitating the formation of the key palladium-amido complex.[3]

-

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.0 mol%, 92 mg) and the phosphine ligand (e.g., XPhos, 2.5 mol%, 119 mg).

-

Scientist's Note: Biarylphosphine ligands like XPhos are electron-rich and bulky, which promotes the rate-limiting reductive elimination step and stabilizes the active Pd(0) species, leading to higher catalyst turnover and efficiency.[11]

-

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with dry argon or nitrogen for 15-20 minutes.

-

Solvent Addition: Add anhydrous toluene (e.g., 50 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the di-imine intermediate as a solid.

Step 2: Hydrolysis to 5-chlorobenzene-1,3-diamine

-

Dissolution: Dissolve the purified di-imine intermediate from Step 1 in tetrahydrofuran (THF, ~0.2 M).

-

Acidification: To the stirring solution, add 2 M aqueous hydrochloric acid (HCl) (5.0 eq) dropwise. A precipitate may form.

-

Scientist's Note: The acidic conditions facilitate the hydrolysis of the imine C=N bonds to form the primary amine and benzophenone byproduct.

-

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Workup: Once hydrolysis is complete, carefully basify the mixture to pH > 10 with 6 M aqueous sodium hydroxide (NaOH) to deprotonate the amine hydrochlorides. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or a final column chromatography step to yield 5-chlorobenzene-1,3-diamine as a pure solid.

Alternative Synthetic Route: Modified Ullmann Condensation

For applications where cost is a primary driver, a copper-catalyzed Ullmann-type reaction can be considered. Modern protocols have overcome many of the limitations of the classical Ullmann condensation.[8][9]

Rationale and Protocol Outline

This approach uses a less expensive copper catalyst, often in conjunction with a diamine or amino acid ligand, to facilitate the C-N coupling.[9][12] A typical protocol would involve heating 1,3-dibromo-5-chlorobenzene with a copper(I) salt (e.g., CuI), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine), a base (e.g., K₂CO₃ or K₃PO₄), and an ammonia source (e.g., aqueous ammonia or an amine) in a polar aprotic solvent like DMSO or NMP at temperatures ranging from 100-140 °C. While potentially more economical, this method may require more rigorous optimization of reaction conditions and may exhibit lower functional group compatibility compared to the Buchwald-Hartwig reaction.

Data Summary and Comparison

| Parameter | Recommended Buchwald-Hartwig Protocol | Alternative Ullmann Protocol |

| Catalyst | Palladium (e.g., Pd₂(dba)₃) | Copper (e.g., CuI) |

| Ligand | Biaryl Phosphine (e.g., XPhos) | Diamine or Amino Acid (e.g., L-Proline) |

| Amine Source | Benzophenone Imine (followed by hydrolysis) | Aqueous Ammonia |

| Base | NaOtBu | K₂CO₃ / K₃PO₄ |

| Solvent | Toluene / THF | DMSO / NMP |

| Temperature | 80 - 110 °C | 100 - 140 °C |

| Typical Yield | 75 - 90% (over two steps) | 50 - 75% |

| Key Advantage | High reliability, broad scope, mild conditions | Lower catalyst cost |

Troubleshooting and Field Insights

-

Incomplete Conversion: If the reaction stalls, this may be due to catalyst deactivation. Ensure strictly anhydrous and anaerobic conditions. An additional charge of catalyst and ligand can sometimes drive the reaction to completion.

-

Hydrodehalogenation: The formation of byproducts where a bromine is replaced by a hydrogen can occur. This is often mitigated by using the correct ligand and avoiding excessively high temperatures.

-

Mono-amination Product: The presence of significant mono-aminated intermediate suggests the reaction was not run long enough or at a sufficient temperature for the second amination to occur.

-

Purification Challenges: The final diamine product is polar. If it is difficult to extract from the aqueous layer after basification, saturation of the aqueous layer with NaCl can improve extraction efficiency into organic solvents like dichloromethane or ethyl acetate.

Conclusion

The synthesis of 5-chlorobenzene-1,3-diamine from 1,3-dibromo-5-chlorobenzene is a prime example of modern, selective cross-coupling chemistry. The inherent reactivity difference between C-Br and C-Cl bonds allows for a highly regioselective transformation. The Palladium-catalyzed Buchwald-Hartwig amination, employing an ammonia surrogate like benzophenone imine, stands as the most robust and reliable method, delivering high yields under controlled conditions. While Copper-catalyzed Ullmann-type reactions present a cost-effective alternative, they may require more extensive optimization. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully execute this valuable synthetic transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. youtube.com [youtube.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]

- 10. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

molecular formula and weight of 5-Chloro-m-phenylenediamine

An In-depth Technical Guide to 5-Chloro-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a chemical compound of significant interest in pharmaceutical and materials science research. We will delve into its fundamental chemical and physical properties, explore established synthesis and purification protocols, and detail robust analytical methods for its characterization. Furthermore, this document will highlight its current and potential applications, particularly within the realm of drug discovery and development, while also addressing critical safety and handling considerations. Our objective is to equip researchers, scientists, and drug development professionals with the essential knowledge and practical insights required to effectively and safely utilize this compound in their work.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its synonyms 5-Chloro-1,3-diaminobenzene and 3,5-diaminochlorobenzene, is an aromatic amine with a chlorine substituent.[1] This seemingly simple structure belies a versatile reactivity profile that makes it a valuable building block in organic synthesis.

Molecular Formula and Weight

The molecular formula of this compound is C₆H₇ClN₂.[1][2][3][4] This composition gives it a molecular weight of approximately 142.59 g/mol .[2][3][5]

Structural Representation

The structure of this compound consists of a benzene ring with two amino groups (-NH₂) positioned meta to each other (at carbons 1 and 3) and a chlorine atom at the 5th position.

DOT Script for 2D Structure of this compound:

Caption: 2D structure of this compound.

Physicochemical Data Summary

A summary of key physicochemical properties is presented in the table below for quick reference. These parameters are crucial for designing experimental conditions, such as selecting appropriate solvents and predicting reaction kinetics.

| Property | Value | Source |

| CAS Number | 33786-89-9 | [1][2] |

| Molecular Formula | C₆H₇ClN₂ | [1][2][3][4] |

| Molecular Weight | 142.59 g/mol | [2][3][5] |

| Appearance | Cream to yellow to orange to brown crystals or powder | [4] |

| Melting Point | 102-104 °C | [5] |

| Boiling Point | ~232.49 °C (rough estimate) | [5] |

| Solubility | Slightly soluble in water | [1][5][6] |

| pKa | 3.83 ± 0.10 (Predicted) | [5] |

Synthesis and Purification

The synthesis of this compound is a critical aspect of its utility. Understanding the underlying reaction mechanisms allows for optimization of yield and purity, which is paramount in drug development where impurities can have significant biological effects.

Common Synthetic Routes

A prevalent method for synthesizing this compound involves the reduction of a dinitro-chloro precursor. For instance, the reduction of 4-chloro-1,3-dinitrobenzene can yield the desired product.[7] Another documented approach starts from 1,3-dibromo-5-chlorobenzene.[5][6]

DOT Script for a Generalized Synthesis Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 1,3-Dibromo-5-chlorobenzene

This protocol is adapted from a general method and should be optimized for specific laboratory conditions.[5][6]

Materials:

-

1,3-Dibromo-5-chlorobenzene

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

2-(Dicyclohexylphosphino)biphenyl

-

LiHMDS (Lithium bis(trimethylsilyl)amide)

-

Toluene, anhydrous

-

1N Hydrochloric acid (HCl)

-

1N Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,3-dibromo-5-chlorobenzene (2.0 mmol), Pd₂(dba)₃ (0.04 mmol), and 2-(dicyclohexylphosphino)biphenyl (0.1 mmol).

-

Add anhydrous toluene (4 mL) to the flask and stir the mixture.

-

Add LiHMDS (4.8 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for approximately 17 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by carefully adding 1N HCl (5 mL) and continue stirring for 5 minutes.

-

Basify the mixture to a pH of approximately 12 with 1N NaOH.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable in scientific research and drug development to confirm the identity, purity, and stability of a compound.

Spectroscopic and Chromatographic Techniques

A combination of spectroscopic and chromatographic methods is typically employed for the comprehensive analysis of this compound.

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the aromatic protons and the amine protons.[6] |

| ¹³C NMR | Confirmation of the carbon skeleton | Signals for the aromatic carbons, including those bonded to the amino groups and the chlorine atom.[6][8] |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the molecular weight of the compound.[9] |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic peaks for N-H stretching of the amine groups and C-Cl stretching. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak for the pure compound, allowing for the determination of purity.[10][11] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities | A primary peak for the target compound and separation of any volatile side products.[11] |

Example Analytical Data Interpretation

-

¹H NMR (400 MHz, CDCl₃): δ 6.10 (s, 2H), 5.87 (s, 1H), 3.60 (br s, 4H).[6] The singlets at 6.10 and 5.87 ppm are characteristic of the aromatic protons, while the broad singlet at 3.60 ppm corresponds to the four protons of the two amino groups.

-

¹³C NMR (100 MHz, CDCl₃): δ 148.3, 135.5, 105.9, 99.7.[6] These signals represent the unique carbon environments within the molecule.

-

HRMS (High-Resolution Mass Spectrometry): Calculated for C₆H₈N₂Cl (M+H)⁺: 143.0370; Measured: 143.0369.[6] The high-resolution mass measurement provides strong evidence for the elemental composition of the molecule.

Applications in Research and Drug Development

The presence of reactive amino groups and a halogen atom makes this compound a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role as a Pharmaceutical Intermediate

This compound serves as a key building block in the synthesis of various pharmaceutical agents.[4][5][6] The amino groups can be readily derivatized to form amides, sulfonamides, and other functional groups common in drug molecules. The chlorine atom can also participate in cross-coupling reactions to introduce further molecular diversity. The incorporation of a chlorine atom can modulate a drug's lipophilicity, metabolic stability, and binding affinity to its target.[12]

DOT Script for the Role of this compound in Drug Discovery:

Caption: Role of this compound in a typical drug discovery pipeline.

Use in Materials Science

Beyond pharmaceuticals, phenylenediamines are used in the synthesis of polymers and dyes. The specific properties of this compound may be leveraged to create materials with tailored thermal, mechanical, or optical characteristics.

Safety, Handling, and Storage

Proper safety precautions are essential when working with this compound due to its potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[13] It can cause serious eye irritation and may cause an allergic skin reaction.[13] It is also suspected of causing genetic defects.[13]

Mandatory PPE:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

-

Work in a well-ventilated fume hood

Storage and Stability

This compound should be stored in a tightly closed container in a dry and well-ventilated place.[13][14] It is sensitive to air and light, so it should be kept in a dark place under an inert atmosphere.[5][13]

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of water.[13]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]

-

If inhaled: Move the person to fresh air.[13]

-

If swallowed: Rinse mouth and seek immediate medical attention.[13]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.[13][14]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and beyond. A thorough understanding of its properties, synthesis, analysis, and safe handling is crucial for its effective utilization in the laboratory. This guide has provided a foundational overview to support researchers and scientists in their work with this important compound.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound CAS#: 33786-89-9 [m.chemicalbook.com]

- 6. This compound | 33786-89-9 [chemicalbook.com]

- 7. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(33786-89-9) 13C NMR spectrum [chemicalbook.com]

- 9. This compound(33786-89-9) MS [m.chemicalbook.com]

- 10. osha.gov [osha.gov]

- 11. scirp.org [scirp.org]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Solubility of 5-Chloro-m-phenylenediamine for Pharmaceutical and Chemical Research

Abstract: 5-Chloro-m-phenylenediamine (5-CMPD) is a key chemical intermediate whose utility in pharmaceutical synthesis, polymer science, and dye manufacturing is fundamentally governed by its solubility characteristics.[1] Understanding and quantifying its solubility in various solvent systems is a critical prerequisite for successful process development, formulation, and bioavailability assessment.[2][3] This technical guide provides an in-depth analysis of the solubility profile of 5-CMPD, grounded in theoretical principles and established experimental methodologies. We will explore its behavior in aqueous and organic media, dissect the key factors influencing its solubility, and present a validated, step-by-step protocol for its empirical determination using the gold-standard shake-flask method.

Introduction to this compound: A Molecule of Interest

This compound, also known as 5-chloro-1,3-benzenediamine (CAS No: 33786-89-9), is an aromatic amine distinguished by a benzene ring substituted with two amino groups in a meta arrangement and a single chlorine atom.[4]

-

Molecular Formula: C₆H₇ClN₂[5]

-

Molecular Weight: 142.59 g/mol [4]

-

Appearance: Typically a cream to brown crystalline powder.[5]

-

Melting Point: 99°C to 103°C[1]

The presence of both polar amine groups and a nonpolar chlorobenzene backbone imparts a complex physicochemical nature to the molecule. This duality dictates its interaction with different solvents and is a central theme in understanding its solubility. In drug development, solubility is a cornerstone of a candidate's success, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] Poor solubility can lead to low bioavailability and unpredictable in-vitro results, making a thorough understanding essential from the earliest stages of research.[2]

The Theoretical Underpinnings of Solubility

The solubility of a compound is the result of a thermodynamic equilibrium between the solid state and the solution. This equilibrium is governed by the interplay of intermolecular forces between the solute (5-CMPD) and the solvent.

-

Solute-Solvent Interactions: The 5-CMPD molecule possesses hydrogen bond donor capabilities (the N-H bonds of the two amine groups) and hydrogen bond acceptor sites (the lone pairs on the nitrogen atoms and the chlorine atom). The chlorobenzene ring itself is hydrophobic. Therefore, its solubility is maximized in solvents that can effectively engage in these interactions.

-

The Role of Polarity: Polar protic solvents (like water, methanol, ethanol) can act as both hydrogen bond donors and acceptors, interacting favorably with the amine groups. Polar aprotic solvents (like acetonitrile, DMSO) can act as hydrogen bond acceptors. The molecule's aromatic character also allows for solubility in less polar solvents like toluene, though to a different extent.[6]

-

Impact of Crystal Lattice Energy: For a solid to dissolve, the energy released from solute-solvent interactions must overcome the crystal lattice energy holding the solid together. 5-CMPD is a solid at room temperature, indicating a stable crystal structure that requires sufficient energy input to disrupt.[5]

Solubility Profile of Phenylenediamines

Direct, quantitative solubility data for this compound is not widely published. However, extensive data exists for the parent compound, m-phenylenediamine , which serves as an excellent scientific proxy for understanding the expected behavior. The addition of a chlorine atom generally increases the molecular weight and hydrophobicity, which would be expected to decrease aqueous solubility compared to the parent compound.

Aqueous Solubility

Multiple sources describe this compound as being "slightly soluble in water".[1][6][7] For a more quantitative perspective, the solubility of the parent compound, m-phenylenediamine, in water has been experimentally determined across a range of temperatures.

Table 1: Experimental Mole Fraction Solubility (x₁) of m-Phenylenediamine in Water [8]

| Temperature (K) | Mole Fraction (x₁) |

| 278.15 | 0.0093 |

| 283.15 | 0.0123 |

| 288.15 | 0.0175 |

| 293.15 | 0.0252 |

| 298.15 | 0.0359 |

| 303.15 | 0.0498 |

| 308.15 | 0.0689 |

| 313.15 | 0.1533 |

Data sourced from a study on m-phenylenediamine solubility.[8]

As shown, solubility increases significantly with temperature, indicating an endothermic dissolution process.

Solubility in Organic Solvents

The solubility of m-phenylenediamine is considerably higher in polar organic solvents than in water, a trend that is expected to hold for 5-CMPD.

Table 2: Experimental Mole Fraction Solubility (x₁) of m-Phenylenediamine in Organic Solvents [8]

| Temperature (K) | Methanol | Ethanol | Acetonitrile |

| 278.15 | 0.1668 | 0.1072 | 0.1717 |

| 283.15 | 0.2289 | 0.1583 | 0.2415 |

| 288.15 | 0.2987 | 0.2117 | 0.3168 |

| 293.15 | 0.3668 | 0.2789 | 0.4012 |

| 298.15 | 0.4359 | 0.3551 | 0.4897 |

| 303.15 | 0.4851 | 0.4289 | 0.5658 |

| 308.15 | 0.5213 | 0.4899 | 0.6123 |

| 313.15 | 0.5589 | 0.5356 | 0.6438 |

Data sourced from a study on m-phenylenediamine solubility.[8]

The high solubility in these solvents is attributable to their ability to form strong hydrogen bonds with the amine groups and effectively solvate the molecule.

Key Factors Influencing Solubility

Temperature: As demonstrated in Tables 1 and 2, the solubility of phenylenediamines is strongly dependent on temperature.[8] This relationship is crucial for processes like crystallization, where controlled cooling is used to precipitate the product from a saturated solution.

pH: The pH of the aqueous medium is arguably the most critical factor for amines.[9][10] The amine functional groups are basic and will become protonated in acidic conditions to form water-soluble ammonium salts.[11][12] 5-CMPD has a predicted pKa of 3.83±0.10.[7] This means that at a pH below ~3.8, the compound will be predominantly in its protonated, more soluble ionic form. At a pH significantly above 3.8, it will be in its neutral, less soluble form. This pH-dependent behavior can be exploited for extraction and purification processes.

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: Determining Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a validated experimental method is essential.[13] The saturation shake-flask method is considered the "gold standard" by regulatory bodies and in scientific literature for determining thermodynamic equilibrium solubility.[14][15]

Principle of the Shake-Flask Method

The core principle involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution.[14] After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.

Detailed Step-by-Step Protocol

This protocol describes a self-validating system for determining the aqueous solubility of 5-CMPD at a controlled temperature.

1. Preparation of Materials:

- Rationale: Ensuring all materials are clean and solutions are accurately prepared is fundamental to reproducibility.

- Steps: a. Use high-purity this compound (>97%).[5] b. Prepare the desired solvent (e.g., pH 7.4 phosphate-buffered saline for physiological relevance). Filter the buffer through a 0.45 µm membrane filter.[2] c. Use clean, amber glass vials with screw caps to prevent photodegradation, as aromatic amines can be light-sensitive.[16] d. Calibrate all analytical equipment (analytical balance, HPLC system, pH meter) according to standard operating procedures.

2. Sample Preparation and Equilibration:

- Rationale: Adding a clear excess of solid ensures that the resulting solution is truly saturated. The extended incubation at a controlled temperature allows the system to reach thermodynamic equilibrium.[3]

- Steps: a. Add an excess of solid 5-CMPD to a vial (e.g., 5-10 mg). The excess should be visually apparent throughout the experiment. b. Accurately add a known volume of the solvent (e.g., 2 mL) to the vial. c. Prepare samples in triplicate for statistical validity. d. Place the sealed vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 850 rpm).[2] e. Incubate for at least 24 to 48 hours to ensure equilibrium is reached.[3]

3. Phase Separation:

- Rationale: It is critical to completely remove all undissolved solid particles, as their presence would lead to an overestimation of solubility.

- Steps: a. Following incubation, allow the vials to stand briefly to let larger particles settle. b. Withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial. Discard the first few drops to saturate the filter membrane.

4. Quantification by HPLC-UV:

- Rationale: High-Performance Liquid Chromatography with UV detection is a precise and common method for quantifying aromatic compounds.[17] A calibration curve is essential for converting the analytical signal into a concentration.

- Steps: a. Prepare a series of calibration standards of 5-CMPD of known concentrations in the chosen solvent. b. Analyze the filtered sample and the calibration standards by a validated HPLC-UV method. c. Construct a calibration curve by plotting the peak area against concentration for the standards. d. Determine the concentration of 5-CMPD in the sample by interpolating its peak area on the calibration curve.

5. Data Analysis and Reporting:

- Rationale: Proper data handling and reporting ensure the results are clear and interpretable.

- Steps: a. Calculate the mean solubility and standard deviation from the triplicate measurements. b. Report the solubility in standard units (e.g., mg/mL, µg/mL, or molarity) along with the solvent, pH, and temperature.

Visualization of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Future Outlook

This compound exhibits a solubility profile characteristic of a small aromatic amine: slight solubility in neutral water, enhanced solubility in polar organic solvents, and a strong pH-dependent aqueous solubility. While quantitative data for the parent compound, m-phenylenediamine, provides a valuable baseline, this guide underscores the necessity of empirical determination for specific applications. The shake-flask method presented here offers a robust and reliable pathway to generate the precise data required by researchers, scientists, and drug development professionals.

Future research should focus on generating a comprehensive, publicly available dataset for 5-CMPD in a wider range of pharmaceutically and industrially relevant solvents and co-solvent systems. Such data would further empower rational solvent selection for synthesis, purification, and formulation, ultimately accelerating the development of new materials and medicines.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 33786-89-9 [chemicalbook.com]

- 7. This compound CAS#: 33786-89-9 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. embibe.com [embibe.com]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. tandfonline.com [tandfonline.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. osha.gov [osha.gov]

A Comprehensive Spectroscopic Analysis of 5-Chloro-m-phenylenediamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-m-phenylenediamine, also known as 5-chloro-1,3-benzenediamine, is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Its chemical formula is C₆H₇ClN₂ and it has a molecular weight of 142.59 g/mol .[1] A thorough understanding of its molecular structure is paramount for its application in complex synthetic pathways. This technical guide provides a detailed analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data offers unambiguous confirmation of the compound's structure and provides a foundational reference for quality control and further research.

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug development and chemical synthesis, the precise structural elucidation of intermediate compounds is a non-negotiable prerequisite for ensuring the integrity and efficacy of the final product. Spectroscopic techniques are the cornerstone of this characterization process, each providing a unique piece of the molecular puzzle.

-

Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, revealing detailed information about the connectivity and spatial arrangement of atoms.

-

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Mass Spectrometry (MS) determines the molecular weight of a compound and can provide insights into its structure through fragmentation analysis.

This guide will delve into the specific spectroscopic signatures of this compound, explaining the experimental choices and interpreting the resulting data in the context of its molecular structure.

Molecular Structure of this compound

A clear visualization of the target molecule is essential before dissecting its spectroscopic data. The structure of this compound, with its numbering convention, is presented below.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the amine protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.

-

Instrument Setup: Use a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees to allow for faster relaxation and a shorter delay between scans.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ exhibits the following key signals:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | 6.10 | Singlet | 2H | Aromatic H-4, H-6 |

| B | 5.87 | Singlet | 1H | Aromatic H-2 |

| C | 3.60 | Broad Singlet | 4H | -NH₂ |

Table 1: ¹H NMR Data for this compound in CDCl₃.[3]

The two amine groups (-NH₂) give rise to a broad singlet at approximately 3.60 ppm.[3] The broadness of this peak is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water. The aromatic region shows two distinct signals. The protons at the C4 and C6 positions are chemically equivalent and appear as a singlet at 6.10 ppm, integrating to two protons. The proton at the C2 position appears as a singlet at 5.87 ppm, integrating to one proton.[3] The simplicity of the aromatic signals is due to the symmetry of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the typical range for carbon chemical shifts (0-200 ppm).

-

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the FID similarly to the ¹H NMR data.

Data Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows four distinct signals for the six carbon atoms, consistent with the molecule's symmetry.

| Chemical Shift (δ, ppm) | Assignment |

| 148.3 | C1, C3 (-NH₂) |

| 135.5 | C5 (-Cl) |

| 105.9 | C4, C6 |

| 99.7 | C2 |

Table 2: ¹³C NMR Data for this compound in CDCl₃.[3]

The carbons directly attached to the electron-donating amino groups (C1 and C3) are deshielded and appear at the lowest field (148.3 ppm). The carbon atom bonded to the electronegative chlorine atom (C5) is also deshielded and resonates at 135.5 ppm. The remaining aromatic carbons (C2, C4, and C6) appear at higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amine functional groups and the aromatic ring.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3350 | N-H Stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 850 - 750 | C-H Bend (out-of-plane) | Substituted Benzene |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

Table 3: Characteristic IR Absorption Frequencies for this compound.

The presence of a pair of bands in the 3450-3350 cm⁻¹ region is a definitive indicator of a primary amine, corresponding to the asymmetric and symmetric N-H stretching vibrations.[4] The C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly into the ion source or via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Data Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.

| m/z | Ion | Significance |

| 142 | [M]⁺ | Molecular ion peak (with ³⁵Cl) |

| 144 | [M+2]⁺ | Isotope peak (with ³⁷Cl) |

Table 4: Expected Molecular Ion Peaks in the Mass Spectrum of this compound.

A key feature to look for is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will exhibit a molecular ion peak at m/z 142 and an M+2 peak at m/z 144 with an intensity of about one-third of the M⁺ peak. This isotopic signature is a strong confirmation of the presence of one chlorine atom in the molecule. The high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The calculated value for C₆H₈N₂Cl (M+H)⁺ is 143.0370, and a measured value of 143.0369 provides strong evidence for this formula.[3]

References

An In-depth Technical Guide on the Physical Properties of Melting and Boiling Points

<

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the fundamental physical properties of melting and boiling points. It is designed to serve as a valuable resource for professionals in research, scientific analysis, and drug development, offering both theoretical insights and practical, field-proven methodologies.

Section 1: The Thermodynamic Foundation of Phase Transitions

The melting point is the temperature at which a substance transitions from a solid to a liquid state, while the boiling point is the temperature at which it changes from a liquid to a gas.[1] These phase transitions are fundamental thermodynamic processes governed by the interplay of enthalpy and entropy.[2] At the melting point, the solid and liquid phases coexist in equilibrium.[2] Similarly, at the boiling point, the vapor pressure of the liquid equals the surrounding atmospheric pressure.[1]

Heating a substance increases the kinetic energy of its constituent particles, causing them to vibrate more vigorously.[3] In a solid, particles are held in fixed positions by intermolecular forces.[4] As the temperature rises to the melting point, the particles gain enough energy to partially overcome these forces, allowing them to move past one another as a liquid.[3][4] The energy required for this transition is known as the heat of fusion.[2][5]

Further heating increases the kinetic energy of the liquid particles. At the boiling point, the particles have sufficient energy to completely overcome the intermolecular forces and escape into the gaseous phase.[3] This process requires a specific amount of energy called the latent heat of vaporization.[5] It is important to note that during a phase change, the temperature of the substance remains constant because the added energy is used to break intermolecular bonds rather than increasing the kinetic energy of the particles.[1][4]

Caption: Thermodynamic pathways of phase transitions.

Section 2: Factors Influencing Melting and Boiling Points

The melting and boiling points of a substance are influenced by several intrinsic and extrinsic factors. A thorough understanding of these factors is crucial for predicting and interpreting experimental results.

Intermolecular Forces

The strength of the forces between molecules is a primary determinant of a substance's melting and boiling points.[6] Stronger intermolecular forces require more energy to overcome, resulting in higher transition temperatures.[6][7][8] The main types of intermolecular forces, in order of increasing strength, are:

-

Van der Waals Dispersion Forces: Present in all molecules, these forces increase with molecular weight and surface area.[6][7]

-

Dipole-Dipole Interactions: Occur between polar molecules.[6][7]

-

Hydrogen Bonding: A particularly strong type of dipole-dipole interaction involving hydrogen and a highly electronegative atom (N, O, or F).[6][7]

-

Ionic Forces: The strongest intermolecular forces, found in ionic compounds.[6][7]

Molecular Properties

Several molecular characteristics also play a significant role:

-

Molecular Weight: Generally, as the molecular weight of a compound increases, so do its melting and boiling points due to stronger van der Waals forces.[6][7][8][9]

-

Molecular Shape and Symmetry: The shape of a molecule affects how efficiently it can pack in a crystal lattice.[7] More symmetrical molecules tend to have higher melting points because they can form more stable crystal structures.[7][10] Branching in a molecule generally lowers the boiling point compared to a straight-chain isomer of the same molecular weight because it reduces the surface area available for intermolecular interactions.[6][9][10]

-

Functional Groups: The presence of different functional groups can significantly alter a compound's boiling point by introducing different types of intermolecular forces.[7] For instance, alcohols have higher boiling points than alkanes of similar molecular weight due to hydrogen bonding.[7]

External Factors

-

Pressure: The boiling point of a liquid is heavily dependent on the surrounding pressure.[7] At higher pressures, a higher temperature is required for the vapor pressure to equal the external pressure.[7] Conversely, at lower pressures, the boiling point decreases. The melting point is less sensitive to pressure changes because the solid-liquid transition involves only a small change in volume.[2]

Section 3: The Impact of Impurities: Colligative Properties

The presence of impurities can significantly affect the melting and boiling points of a substance. These effects are known as colligative properties, which depend on the concentration of solute particles, not their specific identity.[11][12][13][14]

Freezing Point Depression and Boiling Point Elevation

Adding a non-volatile solute to a solvent lowers the freezing point and elevates the boiling point of the solvent.[11][12] This occurs because the solute particles disrupt the formation of the solvent's crystal lattice during freezing and lower the vapor pressure of the solvent at a given temperature.[11][12] Consequently, a lower temperature is required for freezing, and a higher temperature is needed to reach the boiling point.[11][12]

The magnitude of freezing point depression (ΔTf) and boiling point elevation (ΔTb) is directly proportional to the molal concentration (m) of the solute, as described by the following equations:

Where:

-

i is the van't Hoff factor (number of particles the solute dissociates into).

-

Kf and Kb are the cryoscopic and ebullioscopic constants of the solvent, respectively.

Eutectic Mixtures

A eutectic system is a mixture of two or more components that melts or solidifies at a single temperature that is lower than the melting points of the individual constituents.[15][16] This specific temperature is known as the eutectic temperature.[16] At the eutectic composition, the mixture behaves like a pure substance, with a sharp melting point.[15] This phenomenon is a result of the thermodynamic properties of the mixture, where the Gibbs free energy of the liquid phase is lower than that of the solid phases at the eutectic point.[17] The formation of deep eutectic solvents (DESs), which are liquid at or near room temperature, is an important application of this principle in pharmaceuticals for improving drug solubility and stability.[16]

Caption: Phase diagram illustrating a eutectic system.

Section 4: Experimental Methodologies for Accurate Determination

Precise and reliable measurement of melting and boiling points is essential for substance identification and purity assessment.

Melting Point Determination

The capillary tube method is a widely used and straightforward technique for determining the melting point of a crystalline solid.[18][19]

Protocol: Capillary Tube Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[18] Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[18]

-

Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating run (5-10 °C/min) to get a preliminary value.[20]

-

Accurate Determination: Allow the apparatus to cool. Then, perform a second measurement with a slow heating rate (1-2 °C/min) starting from a temperature about 10-15 °C below the approximate melting point.[20]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point range. A pure compound will have a sharp melting range of 0.5-1.0°C. Impurities will lower and broaden this range.[21]

Self-Validation and Trustworthiness:

-

Calibration: Regularly calibrate the melting point apparatus using certified reference standards with known melting points.[19][22][23][24] This ensures the accuracy of the instrument's temperature readings.[19][24] Several standards spanning the expected temperature range should be used.[22][24]

-

Reproducibility: Perform multiple measurements to ensure the results are reproducible.[20] Consistent measurements provide confidence in the data.

Caption: Experimental workflow for melting point determination.

Boiling Point Determination

Several methods can be used to determine the boiling point of a liquid, with the choice depending on the amount of sample available.

Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable when only a small amount of liquid is available.

-

Apparatus Setup: Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer. Place an inverted capillary tube (sealed at the top) into the test tube.

-

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point oil.[21] Heat the side arm of the Thiele tube gently with a small flame.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.[25][26]

-

Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[25]

Protocol: Distillation Method for Boiling Point Determination

When a larger volume of liquid is available (at least 5 mL), a simple distillation setup can be used.[27]

-

Apparatus Setup: Assemble a simple distillation apparatus with the liquid in a distilling flask. Place the thermometer bulb just below the side arm leading to the condenser to measure the temperature of the vapor.[28]

-

Heating: Heat the liquid to a gentle boil.

-

Observation: Observe the temperature at which the vapor condenses on the thermometer and a steady temperature is maintained. This is the boiling point.[28]

Self-Validation and Trustworthiness:

-

Pressure Correction: Since boiling point is pressure-dependent, always record the atmospheric pressure during the measurement. If the pressure is not at standard pressure (760 mmHg), a correction may be necessary.

-

Thermometer Calibration: As with melting point determination, ensure the thermometer is accurately calibrated.

Section 5: Advanced Techniques and Standards

For highly accurate and automated measurements, more advanced techniques are available.

-

Differential Scanning Calorimetry (DSC): This thermo-analytical technique measures the heat flow associated with phase transitions as a function of temperature.[27] It can be used to determine both melting and boiling points with high precision.[18][27][29]

-

ASTM Standards: The American Society for Testing and Materials (ASTM) provides standardized test methods for determining melting and boiling points. For example, ASTM E324 outlines the standard test method for the melting range of organic chemicals using the capillary tube method.[19][30][31] Adherence to these standards ensures consistency and comparability of results.

Section 6: Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Melting Point and Boiling Point of Standard Reference Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) |

| Benzoic Acid | 122.4 | 249 |

| Acetanilide | 114.3 | 304 |

| Urea | 133-135 | Decomposes |

| Naphthalene | 80.26 | 218 |

| Vanillin | 81-83 | 285 |

Note: Values are at standard pressure. Data sourced from publicly available chemical databases.

References

- 1. Melting and Boiling Point - GeeksforGeeks [geeksforgeeks.org]

- 2. Melting point - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. Phase Transitions: Melting, Boiling, and Subliming – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Chemistry: Factors Affecting Organic Compound Boiling Points [desklib.com]

- 9. youtube.com [youtube.com]

- 10. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 11. Colligative properties - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. Colligative Properties [chem.fsu.edu]

- 14. 12.5 Colligative Properties – Chemistry Fundamentals [pressbooks.online.ucf.edu]

- 15. quora.com [quora.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. physics.stackexchange.com [physics.stackexchange.com]

- 18. westlab.com [westlab.com]

- 19. infinitalab.com [infinitalab.com]

- 20. csub.edu [csub.edu]

- 21. SSERC | Melting point determination [sserc.org.uk]

- 22. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 23. Melting Point Apparatus [biometrix.com]

- 24. pharmatimesofficial.com [pharmatimesofficial.com]

- 25. Video: Boiling Points - Concept [jove.com]

- 26. Video: Boiling Points - Procedure [jove.com]

- 27. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 28. cactus.utahtech.edu [cactus.utahtech.edu]

- 29. apmtesting.com [apmtesting.com]

- 30. store.astm.org [store.astm.org]

- 31. "ASTM E324: 2023 Organic Chemicals Melting Points Test Method" [bsbedge.com]

potential hazards and safety precautions for handling 5-Chloro-m-phenylenediamine

An In-depth Technical Guide to the Safe Handling of 5-Chloro-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 5-chloro-1,3-benzenediamine, is a chemical intermediate utilized in various synthetic processes, including the development of pharmaceuticals.[1][2][3] Its aromatic amine structure is key to its utility, but also the source of its potential hazards. This guide provides a comprehensive overview of the risks associated with this compound and details the necessary safety precautions for its handling, storage, and disposal. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of a robust safety protocol. The primary risks are associated with its toxicity, potential for causing genetic defects, and skin sensitization.[4]

Health Hazards

This compound is classified as a hazardous substance with significant health risks upon exposure.

-

Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled. Ingestion can lead to severe irritation of the gastrointestinal tract, causing pain, nausea, vomiting, and diarrhea.[4]

-

Skin and Eye Irritation: The compound causes skin irritation and serious eye irritation.[4][5]

-

Sensitization: It may cause an allergic skin reaction, leading to dermatitis upon repeated contact.[4]

-

Mutagenicity: this compound is suspected of causing genetic defects.[4]

-

Organ Damage: Prolonged or repeated exposure may cause damage to organs.[4] Repeated absorption may affect the central nervous system, liver, kidneys, and blood.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 33786-89-9 | [1][2][3][6][7] |

| Molecular Formula | C6H7ClN2 | [2][3][6][7] |

| Molecular Weight | 142.59 g/mol | [6][7] |

| Appearance | Cream to yellow to orange to brown crystals or powder | [2][4] |

| Melting Point | 97-106 °C | [2][6] |

| Boiling Point | ~232 °C (rough estimate) | [6] |

| Solubility | Slightly soluble in water | [1][3][6] |

Environmental Hazards

While specific data for this compound is limited, related compounds like m-phenylenediamine are very toxic to aquatic life with long-lasting effects.[8] Therefore, it is crucial to prevent its release into the environment.[4][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure to this compound.

Hierarchy of Controls

The hierarchy of controls is a systematic approach to managing workplace hazards. The most effective controls are at the top of the pyramid.

Caption: The Hierarchy of Controls for managing workplace hazards.

For handling this compound, engineering controls are paramount due to its toxicity.

Engineering Controls

-